Levonorgestrel acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3/c1-4-22-12-10-19-18-9-7-17(25)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)26-15(3)24/h2,14,18-21H,4,6-13H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQDJLTYVZAOQX-GOMYTPFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=O)CCC34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=CC(=O)CC[C@H]34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314299 | |
| Record name | Levonorgestrel acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13732-69-9, 18290-31-8 | |
| Record name | Levonorgestrel acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13732-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levonorgestrel acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013732699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norgestrel acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018290318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levonorgestrel acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (17β)-13-Ethyl-17-ethynyl-3-oxogon-4-en-17-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | LEVONORGESTREL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF642934XZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context of Progestogen Chemistry and Analogue Development
The journey to levonorgestrel (B1675169) acetate (B1210297) is rooted in the extensive history of modifying the progesterone (B1679170) molecule to create synthetic analogues with enhanced properties. The initial drive for developing synthetic progestogens was to create orally active compounds with improved potency and stability compared to natural progesterone. nih.govmdpi.com
The story begins with the synthesis of norethisterone in 1951 by Carl Djerassi and his team at Syntex. nih.gov This was a pivotal moment, as norethisterone, a 19-nortestosterone derivative, exhibited significantly higher progestogenic potency than its predecessor, ethisterone. nih.gov This breakthrough paved the way for the development of a new class of progestins. The removal of the carbon atom at the C-19 position of testosterone (B1683101) was a key structural modification that shifted the compound's activity from androgenic to progestogenic. nih.gov
Throughout the 1950s and 1960s, further research led to the synthesis of numerous other progestogen analogues, including norethynodrel, lynestrenol, and ethynodiol (B195179) diacetate. nih.gov These early progestogens were instrumental in the development of the first combined oral contraceptives. nih.gov However, the observation of androgenic side effects associated with these early compounds spurred the quest for newer progestogens with more refined activity profiles. nih.gov
This drive for improved selectivity and reduced side effects led to the development of "second-generation" progestins, most notably norgestrel (B7790687), which was synthesized in 1963. wikipedia.orgtandfonline.com Norgestrel is a racemic mixture, meaning it contains both the biologically active levorotatory isomer (levonorgestrel) and the inactive dextrorotatory isomer. wikipedia.orgncats.io Subsequent research focused on isolating the active component, leading to the availability of levonorgestrel as a single-enantiomer drug. wikipedia.org
The development of ester prodrugs of levonorgestrel, such as levonorgestrel acetate and levonorgestrel butanoate, represented a further step in modifying the molecule to achieve different pharmacokinetic profiles, such as those required for long-acting injectable contraceptives or vaginal rings. wikipedia.org Although this compound itself has not been widely marketed for medical use, its synthesis and study are part of the broader narrative of tailoring progestogen structure to achieve specific therapeutic goals. wikipedia.org
Scope and Academic Significance of Levonorgestrel Acetate Research
Synthetic Methodologies for Levonorgestrel and its Acetate Formulations
The synthesis of levonorgestrel, the active pharmaceutical ingredient, is a multi-step process that has evolved to incorporate highly selective and efficient methods. The subsequent formation of the acetate ester is a critical derivatization step.
The biological activity of levonorgestrel is intrinsically linked to its specific stereochemistry. Therefore, stereoselective synthesis is paramount. Modern approaches have moved beyond the resolution of racemic mixtures to more efficient asymmetric syntheses.
One key strategy involves the biocatalytic reductive desymmetrization of a prochiral precursor, ethyl secodione. almacgroup.comnih.gov This process utilizes carbonyl reductase (CRED) enzymes, often from organisms like Saccharomyces cerevisiae, to asymmetrically reduce a ketone, establishing the crucial chirality early in the synthetic sequence. almacgroup.comnih.gov This enzymatic step offers high enantio- and diastereoselectivity, overcoming the limitations of some chemical methods that may require expensive catalysts, cryogenic conditions, and long reaction times. almacgroup.com
Following the creation of the chiral intermediate, the steroid backbone is often constructed via the Torgov cyclization . almacgroup.com This powerful reaction assembles the steroidal A/B ring system. almacgroup.com
Other total synthesis strategies for (−)-norgestrel, the racemic mixture containing levonorgestrel, have been developed. researchgate.net One such approach starts from m-cresol (B1676322) methyl ether, dimethyl malonate, and (E)-1,4-dibromo-2-butene. researchgate.net The steroid skeleton is constructed using an intramolecular Diels-Alder reaction of an o-quinodimethane derivative, with chirality introduced early via an SCN′ reaction. researchgate.net
A one-pot ethynylation and catalytic desilylation has also been developed for the synthesis of levonorgestrel. researchgate.net This method avoids the use of flammable and explosive acetylene (B1199291) gas by using trimethylsilylacetylide, which is then desilylated in the same pot. researchgate.net
A synthesis process starting from methoxydienone (B195248) has also been described, which involves a reaction with an alkynyllithium ammine complex to form an acetylide, followed by hydrolysis to yield levonorgestrel. patsnap.comgoogle.comgoogle.com This method is reported to have simple and easily controlled industrial production conditions. patsnap.comgoogle.comgoogle.com
The formation of this compound from levonorgestrel is an esterification reaction. Several techniques can be employed for this transformation.
Carbodiimide-mediated esterification is a common and effective method. nih.gov This technique typically involves the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction proceeds by activating the carboxylic acid (acetic acid) with the carbodiimide, which is then susceptible to nucleophilic attack by the hydroxyl group of levonorgestrel.
Another approach involves the use of acetic anhydride (B1165640) . In some cases, to facilitate the esterification of hindered alcohols, highly reactive anhydrides like trifluoroacetic anhydride can be used to promote the reaction. synthinkchemicals.com
The table below summarizes some of the key reagents used in the derivatization of levonorgestrel to its acetate form.
| Reagent Class | Specific Reagent(s) | Role in Reaction |
| Coupling Agent | N,N'-Diisopropylcarbodiimide (DIC) | Activates the carboxylic acid for esterification |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Acyl transfer catalyst |
| Acetylating Agent | Acetic Anhydride | Source of the acetyl group |
Synthesis of Related Substances and Impurity Profiling
The control of impurities is a critical aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of the final product.
During the synthesis of this compound, several related substances and byproducts can be formed. These impurities can arise from starting materials, intermediates, or side reactions. The identification and characterization of these impurities are crucial for quality control.
Some known impurities of levonorgestrel and its acetate include:
Levonorgestrel EP Impurity K : A related substance specified in the European Pharmacopoeia. synthinkchemicals.com
Delta1(10)-4,5-dihydro-levonorgestrel : An impurity that can be formed during the synthesis. synthinkchemicals.com
10-α-Hydroxy Levonorgestrel and 10-β-Hydroxy Levonorgestrel : Potential oxidation products. synthinkchemicals.com
Levonorgestrel Impurity 10 : 13-Ethyl-3-methoxygona-1,3,5(10)-8,14-pentaen-17β-ol-acetate, an intermediate that can carry over into the final product. chemicalbook.com
This compound Delta-5 Impurity : A potential isomer formed during synthesis. synthinkchemicals.com
These impurities are typically identified and quantified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for structural elucidation.
To accurately quantify impurities in the final drug substance, pure reference standards of these impurities are required. The controlled synthesis of these reference impurities is therefore a necessary undertaking.
For instance, a method for the synthesis of three related substances of levonorgestrel has been reported. researchgate.net This process starts from levonorgestrel, where the 3-carbonyl group is first protected. researchgate.net Subsequent oxidation with a peroxy acid can lead to hydroxylated isomers, which can be further oxidized to a keto-derivative. researchgate.net These synthesized impurities are then purified and characterized by spectroscopic methods (NMR, MS) and HPLC to confirm their identity and purity, allowing them to be used as reference standards. researchgate.net
Similarly, a preparation method for Levonorgestrel pharmacopoeia impurity V has been developed to provide a qualified reference substance for quality control. google.com This synthesis has been designed to be short, high-yielding, and to use readily available raw materials. google.com
Advanced Chemical Modifications and Prodrug Development
Research into advanced chemical modifications of levonorgestrel aims to improve its therapeutic profile, for example, by creating long-acting formulations. Prodrugs are inactive derivatives that are converted to the active drug in the body. nih.gov
Ester prodrugs of levonorgestrel have been extensively investigated. nih.govLevonorgestrel butanoate (LB) is a notable example that has been studied as a long-acting injectable contraceptive. nih.gov The rationale behind this approach is that the ester derivative is more lipophilic and, when administered, forms a depot from which the active levonorgestrel is slowly released as the ester is hydrolyzed by enzymes in the body. nih.gov This strategy aims to provide sustained therapeutic drug levels over a prolonged period, reducing the frequency of administration. nih.gov
The development of these long-acting formulations also involves careful consideration of the delivery system. For instance, levonorgestrel has been encapsulated in biodegradable poly(D,L-lactide-co-glycolide) (PLG) microspheres to achieve controlled release. nih.gov Another approach involves embedding levonorgestrel-loaded chitosan (B1678972) microspheres into a poly(vinyl alcohol) hydrogel. researchbank.ac.nz These advanced drug delivery systems are designed to provide a stable and predictable release profile.
Design and Synthesis of Novel Levonorgestrel Esters
The primary strategy for creating long-acting levonorgestrel prodrugs involves the esterification of the 17β-hydroxyl group. This modification alters the physicochemical properties of the parent molecule, leading to changes in its absorption, distribution, metabolism, and excretion (ADME) profile. The World Health Organization (WHO) initiated a significant program to systematically synthesize and evaluate a wide array of levonorgestrel esters for their potential as long-acting injectable contraceptives. google.comgfmer.chkup.at
Early research under this program led to the synthesis of numerous esters, including those derived from aliphatic and cyclic carboxylic acids. kup.atnih.gov A key finding was that the biological activity, measured by the duration of estrus suppression in animal models, varied with the nature of the ester group. For instance, in a series of straight-chain aliphatic esters, the activity was found to increase from the formate (B1220265) to the butanoate ester, after which it gradually declined with increasing chain length. kup.at Similarly, for cyclic esters, activity peaked with the cyclobutyl ring and diminished with larger ring sizes. kup.at
More recent research has explored the synthesis of levonorgestrel esters with different functionalities to further prolong their action. One notable area of investigation has been the development of levonorgestrel esters of unsaturated acids. nih.govcsic.es These compounds are synthesized with the goal of achieving a controlled and sustained release of the active levonorgestrel molecule. nih.gov
A particularly promising development has been the synthesis of a levonorgestrel-phenoxyacetic acid ester analog. nih.govresearchgate.net This compound demonstrated significantly longer anti-ovulatory properties in murine models compared to medroxyprogesterone (B1676146) acetate (MPA), a commonly used injectable contraceptive. nih.govresearchgate.net The synthesis of such esters often involves carbodiimide-mediated esterification of levonorgestrel. nih.gov
Another innovative approach involves linking levonorgestrel to a sulfonamide function through an ester bond. nih.govresearchgate.net This strategy was conceived with the aim of targeting the prodrug to red blood cells, which are rich in carbonic anhydrase II, potentially leading to a steady systemic concentration over time. nih.gov The synthesis of these aryl and aliphatic sulfamoyl levonorgestrel esters involves multi-step reaction schemes. nih.govresearchgate.net
The synthesis of these novel esters is often achieved through methods such as reacting the appropriate acid chloride with the thallium salt of levonorgestrel or through carbodiimide-mediated coupling reactions. nih.govnih.gov The purity of the synthesized esters is crucial for their biological evaluation and is often assessed using techniques like high-performance liquid chromatography (HPLC). nih.gov
Table 1: Examples of Synthesized Levonorgestrel Esters and their Reported Activity
| Ester Derivative | Synthesis Highlight | Reported Biological Activity | Reference(s) |
| Levonorgestrel Butanoate | Developed under the WHO program. | Longer acting than other simple aliphatic esters in rat models. nih.gov | nih.govwikipedia.org |
| Levonorgestrel Cyclopropylcarboxylate | Synthesized as part of the WHO program. | Showed prolonged anti-ovulatory activity in rats when given as a microcrystalline suspension. nih.gov | kup.atnih.gov |
| Levonorgestrel Cyclobutylcarboxylate | Investigated in the WHO program. | Demonstrated extended duration of action in animal studies. nih.gov | kup.atnih.gov |
| Levonorgestrel-Phenoxyacetic Acid Ester | Synthesized via carbodiimide-mediated esterification. | Exhibited longer anti-ovulatory properties in murine models than medroxyprogesterone acetate. nih.govresearchgate.net | google.comnih.govresearchgate.net |
| Levonorgestrel-3-sulfamoylphenoxyacetate | Synthesized by linking to a sulfonamide function. | The meta-sulfamoylphenoxyacetic acid analog was the most effective in its series for ovulation inhibition. nih.gov | nih.gov |
Prodrug Strategies for Modulated Release Kinetics
The fundamental principle behind developing levonorgestrel ester prodrugs is to control the rate at which the active levonorgestrel is released in the body, thereby achieving a prolonged therapeutic effect from a single administration. The rate of hydrolysis of the ester bond is a critical determinant of the release kinetics.
One of the most extensively studied prodrugs is levonorgestrel butanoate (LNG-B). wikipedia.orgwikipedia.org Developed as a potential long-acting injectable contraceptive, LNG-B is designed to be administered as a microcrystalline suspension. gfmer.chnih.govwikipedia.org Following injection, the suspended particles act as a depot from which the prodrug slowly dissolves and is subsequently hydrolyzed by esterases in the body to release levonorgestrel over an extended period. gfmer.ch While levonorgestrel butanoate showed promise, it did not achieve a contraceptive effect for up to six months in clinical trials. google.com
The structure of the ester moiety plays a crucial role in determining the release rate. For instance, the introduction of an α-methyl group to a phenoxyacetic acid ester of levonorgestrel was found to potentially inhibit ester hydrolysis, suggesting that steric hindrance around the ester linkage can modulate the release of the active compound. nih.gov
Another strategy for modulating release involves encapsulating levonorgestrel within biodegradable polymer microspheres. While not a prodrug in the classical sense of a covalent modification of the drug itself, this approach functions as a drug delivery system that controls the release kinetics. Studies have utilized poly(D,L-lactide-co-glycolide) (PLG) microspheres to encapsulate levonorgestrel. nih.govresearchgate.net These biodegradable polymers undergo hydrolysis of their ester bonds in vivo, gradually releasing the entrapped drug. researchgate.net This method has been shown to provide sustained plasma levels of levonorgestrel for several months in animal models, offering a significant advantage over the rapid decline in levels seen with the injection of levonorgestrel microcrystals alone. nih.gov The release profile can be further fine-tuned by altering the properties of the microspheres, such as their porosity and the manufacturing process. nih.gov
The development of ester prodrugs that are substrates for specific enzymes is another advanced strategy. The concept of linking levonorgestrel to a sulfonamide moiety to target carbonic anhydrase is an example of this targeted approach, aiming for a more controlled and site-specific release. nih.gov
Ultimately, the goal of these prodrug strategies is to achieve zero-order release kinetics, where the drug is released at a constant rate over a prolonged period. This would maintain therapeutic drug levels within the desired window, avoiding the initial peak and subsequent trough in concentrations often associated with conventional formulations.
Molecular Pharmacology and Receptor Interaction Dynamics
Progesterone (B1679170) Receptor Binding and Ligand-Receptor Interactions
Levonorgestrel (B1675169) acetate (B1210297) (LNG-A), a synthetic progestin, is the 17β-acetate ester and a prodrug of levonorgestrel (LNG). wikipedia.org Its interaction with the progesterone receptor (PR) is central to its biological activity. As a progestogen, it functions as an agonist of the progesterone receptor, mimicking the effects of the natural hormone progesterone. wikipedia.orgwikipedia.org
Levonorgestrel acetate demonstrates a pronounced and high affinity for the progesterone receptor. wikipedia.org Research indicates that its binding affinity is significant, positioning it as a potent progestational agent. Competition experiments suggest that norgestimate, a related compound, acts as a prodrug, with its metabolites, including levonorgestrel and levonorgestrel-17-acetate, being the primary molecules that actively bind to the progesterone receptor. nih.gov
Studies quantifying its relative binding affinity (RBA) have shown that LNG-A possesses approximately 135% of the affinity of the reference progestin promegestone. wikipedia.org Another study found its RBA to be 110% relative to R5020, a highly potent synthetic ligand used in receptor analysis, placing its binding strength in the same order of magnitude as its active metabolite, levonorgestrel. nih.gov This strong agonist binding profile underpins its function as a progestogen. In contrast to progesterone receptor modulators like ulipristal (B1683391) acetate which can have mixed agonist and antagonist effects, or antagonists like mifepristone (B1683876), levonorgestrel and its acetate ester are characterized by their agonist activity. researchgate.netracgp.org.au
Table 1: Relative Binding Affinity (RBA) to Progesterone Receptor (PR) This table is interactive. You can sort and filter the data.
| Compound | RBA (%) vs. Promegestone | RBA (%) vs. R5020 | Receptor Activity |
|---|---|---|---|
| This compound | 135 wikipedia.org | 110 nih.gov | Agonist |
| Levonorgestrel | 150 wikipedia.org | ~110 nih.gov | Agonist |
Computational molecular modeling has provided significant insights into the three-dimensional interactions between progestins and the progesterone receptor's ligand-binding domain (LBD). uchicago.edu Molecular docking and dynamics simulations are employed to visualize how ligands like levonorgestrel, the active form of LNG-A, fit within the receptor's binding pocket and to assess the stability of the resulting complex. uchicago.eduresearchgate.net
Crystallographic data from the Protein Data Bank, such as the structure with PDB ID 3D90, details the complex of levonorgestrel with the progesterone receptor. uchicago.edu These models reveal the precise orientation of the ligand and the key amino acid residues involved in the interaction. Such in silico studies are crucial for understanding the structure-activity relationship and explaining the high binding affinity observed in biochemical assays. researchgate.netnih.gov The primary goal of this research is to elucidate how different progesterone receptor modulators dock to the LBD, which can help explain their varying efficacies and biological responses. uchicago.edu
The high affinity of levonorgestrel and its acetate ester for the progesterone receptor is determined by specific structural features of the molecule. The crystal structure of the levonorgestrel-PR LBD complex reveals critical points of contact that stabilize the interaction. researchgate.net
Key structural determinants include:
The 13-Ethyl Group : The presence of an ethyl group at the C-13 position, rather than the methyl group found in other progestins like norethindrone (B1679910), is reported to significantly increase binding affinity. researchgate.net
The 17α-Ethynyl Group : This group is a common feature in many potent synthetic steroids and is crucial for high-affinity binding to the progesterone receptor.
Interaction with Asn719 : A critical hydrogen bond is formed between the 17β-hydroxyl group of levonorgestrel and the asparagine residue at position 719 (Asn719) within the receptor's binding pocket. researchgate.net
The 17β-Acetate Ester : In this compound, the hydroxyl group at the 17β position is esterified. While LNG-A is a prodrug that can be hydrolyzed to levonorgestrel, its own high binding affinity suggests the acetate group is well-accommodated within the LBD. wikipedia.orgnih.gov
Androgen Receptor Interaction and Modulatory Effects
In addition to its primary activity at the progesterone receptor, this compound's active metabolite, levonorgestrel, also interacts with the androgen receptor (AR).
Levonorgestrel is classified as a weak agonist of the androgen receptor. wikipedia.org Its chemical structure, which is derived from testosterone (B1683101), allows it to bind to the AR, leading to potential androgenic effects. oup.comkarger.com The affinity of levonorgestrel for the AR is significant when compared to other progestins, and this cross-reactivity is a key aspect of its pharmacological profile. oup.comresearchgate.net
Multiple studies have quantified the binding affinity of levonorgestrel to the AR, often in comparison to the natural androgen dihydrotestosterone (B1667394) (DHT) or other synthetic steroids. While some progestins have negligible affinity for the AR, levonorgestrel's binding is consistently observed. nih.govnih.gov For instance, one study determined the RBA of levonorgestrel for the AR to be 22% (0.220) relative to dihydrotestosterone. glowm.com Another investigation using mouse kidney cytosol found that the RBA of 3-keto-desogestrel for the AR was significantly higher than that of levonorgestrel. karger.comnih.gov
Interaction with Other Steroid Receptors (Mineralocorticoid, Glucocorticoid, Estrogen)
Investigations reveal that levonorgestrel binds with high affinity to the progesterone and androgen receptors. nih.gov Its affinity for the progesterone receptor is approximately 323% that of progesterone itself. pharmgkb.org The interaction with the androgen receptor is also significant, with a binding affinity that is 58% of that of testosterone. pharmgkb.org This androgenic activity is a well-documented aspect of levonorgestrel's pharmacology. wikipedia.org
In contrast, the cross-reactivity of levonorgestrel with other steroid receptors is considerably lower. Its binding affinity for the mineralocorticoid receptor is about 17% of that of aldosterone, and for the glucocorticoid receptor, it is approximately 7.5% of that of cortisol. pharmgkb.org Notably, levonorgestrel shows virtually no affinity for the estrogen receptor, with a relative binding affinity of less than 0.02% compared to estradiol (B170435). pharmgkb.orgnih.gov This lack of estrogenic activity is a key feature of its pharmacological profile. nih.gov
The binding of levonorgestrel to sex hormone-binding globulin (SHBG) is also a significant factor in its pharmacology. It binds with high affinity to SHBG, which can influence the levels of free, biologically active testosterone. karger.comkarger.comwikipedia.orgnih.gov
Table 1: Relative Binding Affinity of Levonorgestrel to Steroid Receptors
The binding of a ligand, such as levonorgestrel, to a steroid receptor induces a conformational change in the receptor protein. This alteration is a critical step in initiating the downstream cellular response. While the primary interaction of levonorgestrel is with the progesterone receptor, its binding to other steroid receptors, albeit with lower affinity, also triggers conformational shifts in these non-progesterone receptors. uchicago.edunih.gov
When levonorgestrel binds to the androgen receptor, it induces a conformational change that allows the receptor to interact with androgen response elements on DNA, leading to androgenic effects. nih.gov Similarly, its interaction with the glucocorticoid and mineralocorticoid receptors, although weaker, would also involve ligand-induced conformational changes necessary for receptor activation. nih.gov The extent and nature of these conformational changes are key determinants of the subsequent biological response, whether it be agonistic or antagonistic.
Post-Receptor Signaling Pathways and Cellular Responses
Beyond the classical genomic pathway involving direct DNA binding, steroid hormones can also elicit rapid, non-genomic effects through the activation of intracellular signaling cascades. Progestins have been demonstrated to activate various pathways, including the Src and mitogen-activated protein kinase (MAPK) signaling cascades. jscimedcentral.com
The Src kinase system is a significant integrator of steroid receptor signaling. jscimedcentral.com It can interact with both the estrogen receptor and the progesterone receptor, leading to the activation of the MAPK pathway. jscimedcentral.comnih.gov This non-genomic signaling is primarily mediated by the classic progesterone and estrogen receptors. jscimedcentral.com While studies have shown that progesterone can induce lordosis behavior through the activation of Src kinase, the specific involvement of levonorgestrel in activating the Src/MAPK pathway in the central nervous system in the same manner is not definitively established. jscimedcentral.com However, it is known that progestins, in general, can influence these pathways, suggesting a potential mechanism for some of levonorgestrel's rapid cellular effects. ahajournals.orgfrontiersin.orgresearchgate.net
The binding of levonorgestrel to its receptors ultimately leads to the modulation of gene expression, which underlies its physiological effects. Studies have investigated the impact of levonorgestrel on the gene expression profiles of various tissues.
In the endometrium, post-ovulatory administration of levonorgestrel has been shown to cause minimal changes in the global gene expression profile during the receptive period. bioscientifica.comresearchgate.net While some genes involved in the immune response and other cellular processes were found to be altered, the magnitude and nature of these changes did not support the hypothesis that levonorgestrel significantly interferes with endometrial receptivity. bioscientifica.com Specifically, mean levels of PAEP, TGM2, CLU, IGF2, and IL6ST mRNAs increased, while those of HGD, SAT1, EVA1, LOC90133, ANXA1, SLC25A29, CYB5A, CRIP1, and SLC39A14 decreased. bioscientifica.com
In the context of male contraception, the combination of testosterone undecanoate (TU) and levonorgestrel was found to alter the expression of a greater number of testicular genes compared to TU alone. nih.gov Both treatments suppressed the expression of genes involved in Leydig and Sertoli cell function, such as INSULIN-LIKE 3 and INHIBIN ALPHA, and increased the expression of pro-apoptotic transcripts. nih.gov The combination therapy with levonorgestrel specifically upregulated INSULIN-LIKE 6 and RELAXIN 1 and downregulated RNA-binding protein transcripts. nih.gov
Furthermore, in rainbow trout liver cells, levonorgestrel was observed to impact the gene expression of phase I and phase II detoxification enzymes, as well as other detoxification-related genes. mdpi.com It led to an upregulation of CYP3A27, MRP2, and CAT gene expression. mdpi.com
Table 2: Compounds Mentioned in the Article
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Structure Activity Relationship Sar Studies
Elucidation of Structural Features Governing Progestational Activity
The progestational activity of levonorgestrel (B1675169) is intrinsically linked to its specific chemical structure. As a synthetic 13-ethyl-substituted 19-norsteroid, it exhibits potent progestational effects. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a compound with its biological activity. In the context of levonorgestrel and other progestins, QSAR studies help to identify the key molecular features that determine their progestational potency. researchgate.net These models often use physicochemical descriptors to predict the activity of new or untested compounds.
A study involving a series of steroids, including levonorgestrel, utilized physicochemical parameters to establish a structure-activity relationship for oral contraceptive activity. unicamp.br The findings indicated that the presence of an ethynyl (B1212043) group at the 17α position and a hydroxyl or acetoxyl group at the 17β position is associated with high oral contraceptive activity. unicamp.br
Physiologically-based pharmacokinetic (PBPK) models have also been developed to simulate the release and systemic exposure of levonorgestrel from implants. mdpi.com These models, which can incorporate different release functions like first-order and biexponential release, help in predicting the long-term in vivo performance of various formulations. mdpi.com
Impact of Functional Group Modifications on Biological Activity
Modifications to the functional groups of the levonorgestrel molecule can significantly alter its biological activity. Levonorgestrel itself is the biologically active form of norgestimate, which is a prodrug that is converted to levonorgestrel and norelgestromin (B1679859) in the body. nih.gov
The core structure of levonorgestrel, a 13-ethyl gonane, is a key determinant of its potent progestational activity. nih.govoup.com The removal of the C-19 angular methyl radical and the addition of a C-13 ethyl group significantly enhance progestational activities compared to other steroid structures. oup.com
Studies on esters of levonorgestrel have shown that modifications at the 17-β position can lead to compounds with prolonged anti-ovulatory properties. For instance, a levonorgestrel-phenoxyacetic acid ester analog demonstrated longer anti-ovulatory effects in murine models compared to medroxyprogesterone (B1676146) acetate (B1210297). researchgate.net This highlights the potential for creating long-acting contraceptives through targeted functional group modifications.
SAR of Androgenic and Other Steroid Receptor-Mediated Effects
Levonorgestrel's interaction with other steroid receptors, particularly the androgen receptor, is a critical aspect of its pharmacological profile.
Correlation Between Molecular Descriptors and Androgenic Potency
Levonorgestrel exhibits weak androgenic activity due to its binding to the androgen receptor (AR). wikipedia.org The androgenic potency of progestins like levonorgestrel is correlated with specific molecular descriptors. A study analyzing various progestins found that the relative androgenic potencies were in the order of levonorgestrel ≈ norethindrone (B1679910) acetate > cyproterone (B1669671) acetate > nestorone. nih.gov
Another study used principal component analysis (PCA) to select three descriptors that were appropriate for an SAR study of the androgenic effect of a series of compounds, including levonorgestrel. unicamp.br The results showed that high values for these descriptors were related to high androgenic effects, with levonorgestrel, a high-activity compound, possessing the highest values for these parameters. unicamp.br
The androgenic properties of progestins can influence their biological activity in tissues like the breast epithelium. Androgenic progestins, including levonorgestrel, have been shown to induce the expression of RANKL, a key mediator of progesterone (B1679170) receptor signaling-induced cell proliferation, an effect that is dependent on androgen receptor activity. embopress.org
Structural Requirements for Off-Target Receptor Binding
Besides the progesterone and androgen receptors, levonorgestrel can bind to other steroid receptors, although generally with lower affinity. nih.gov The binding of progestins to these "off-target" receptors can lead to a range of other biological effects. nih.gov
The chemical structure of a progestogen determines its binding profile to various steroid receptors, including the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR). oncotarget.com Levonorgestrel has been shown to have a relatively high affinity for the mineralocorticoid receptor, at about 75% that of aldosterone, but it does not exhibit significant mineralocorticoid or antimineralocorticoid activity. wikipedia.org It has minimal binding affinity for the estrogen receptor. tandfonline.com
The binding of levonorgestrel to sex hormone-binding globulin (SHBG) is another important aspect of its pharmacology, as it can displace testosterone (B1683101) from SHBG, thereby increasing the levels of free, active testosterone. unicamp.br
Design Principles for Optimized Steroid Receptor Modulators
The knowledge gained from SAR studies of levonorgestrel and other progestins has informed the design of new generations of selective progesterone receptor modulators (SPRMs). nih.gov SPRMs are designed to have tissue-specific agonist, antagonist, or mixed effects, with the goal of maximizing therapeutic benefits while minimizing undesirable side effects. nih.gov
The development of SPRMs involves modifying the basic steroid structure to fine-tune its interaction with the progesterone receptor and other steroid receptors. nih.gov For example, the introduction of different substituents can alter the conformation of the receptor upon binding, leading to different downstream effects. nih.gov The ultimate aim is to create compounds with a more favorable profile of activity, such as potent progestational effects with reduced androgenic or other off-target activities. nih.gov
The design of an "ideal" selective estrogen receptor modulator (SERM) has been considered, with the goal of achieving ER agonist activity in some tissues and antagonist activity in others. nih.gov While achieving a single ideal agent seems unlikely, the progress in developing newer SERMs suggests that compounds with improved profiles are attainable. nih.gov A similar approach is being applied to the development of next-generation progestins and SPRMs.
Interactive Data Table: Receptor Binding Affinity of Levonorgestrel
| Receptor | Relative Binding Affinity (%) | Reference Compound |
| Progesterone Receptor | 323 | Progesterone |
| Androgen Receptor | 58 | Testosterone |
| Mineralocorticoid Receptor | 17 | Aldosterone |
| Glucocorticoid Receptor | 7.5 | Cortisol |
| Estrogen Receptor | <0.02 | Estradiol (B170435) |
Source: tandfonline.com
Metabolic Pathways and Biotransformation
Hepatic Metabolism and Cytochrome P450 Enzyme Involvement
The initial phase of levonorgestrel (B1675169) metabolism is predominantly carried out by the cytochrome P450 (CYP) system of enzymes located in the liver. scielo.org.coscielo.org.co This family of enzymes is responsible for the oxidative metabolism of a wide array of substances, including steroids. scielo.org.coscielo.org.co
Identification of Metabolic Enzymes (e.g., CYP3A4, CYP3A5)
Research has identified the specific CYP isoenzymes responsible for the metabolism of levonorgestrel. In vitro studies have pinpointed CYP3A4 as the primary enzyme involved in the clearance of levonorgestrel. scielo.org.codrugbank.comnih.gov CYP3A5 also contributes to its metabolism, although to a lesser extent. scielo.org.codrugbank.comnih.gov The activity of these enzymes can be influenced by various factors, including genetic polymorphisms, which may lead to inter-individual differences in levonorgestrel's pharmacokinetic profile. scielo.org.conih.govresearchgate.net Concomitant use of drugs that induce or inhibit CYP3A4 can significantly alter the plasma concentrations of levonorgestrel. wikipedia.orgwww.gov.ukmedicines.org.uk
| Enzyme | Role in Levonorgestrel Metabolism | Key Findings |
|---|---|---|
| CYP3A4 | Major enzyme responsible for the oxidative metabolism and clearance of levonorgestrel. scielo.org.codrugbank.comnih.gov | Its activity is a key determinant of levonorgestrel plasma levels. www.gov.ukmedicines.org.uk Inducers of CYP3A4 can decrease levonorgestrel's efficacy, while inhibitors can increase its concentration. wikipedia.orgwww.gov.ukmedicines.org.uk |
| CYP3A5 | Contributes to the metabolism of levonorgestrel, but to a lesser degree than CYP3A4. scielo.org.codrugbank.comnih.gov | Genetic variations in CYP3A5 can contribute to inter-individual variability in levonorgestrel pharmacokinetics. scielo.org.conih.govresearchgate.net |
Characterization of Phase I Metabolites (e.g., Hydroxylated, Reduced Forms)
Phase I metabolism of levonorgestrel involves chemical modifications that introduce or expose functional groups, making the molecule more water-soluble. The primary reactions are reduction and hydroxylation. nih.govwikipedia.orgnih.gov
The α,β-unsaturated ketone in ring A of the levonorgestrel molecule undergoes extensive reduction. nih.gov This results in the formation of dihydro- and tetrahydro- metabolites. nih.gov Additionally, hydroxylation occurs at various positions on the steroid nucleus, with the most common sites being C2α, C16α, and C16β. nih.govnih.govnih.gov One of the identified hydroxylated metabolites is 16β-hydroxylevonorgestrel. drugbank.com Small quantities of 3α, 5α-tetrahydrolevonorgestrel are also formed. drugbank.com To date, no pharmacologically active metabolites of levonorgestrel have been identified. drugbank.commedsafe.govt.nz
| Metabolite Type | Examples | Metabolic Process |
|---|---|---|
| Reduced Forms | Dihydrolevonorgestrel, Tetrahydrolevonorgestrel (e.g., 3α,5β-tetrahydrolevonorgestrel) nih.govwho.int | Reduction of the α,β-unsaturated ketone in ring A. nih.gov |
| Hydroxylated Forms | 2α-hydroxy-levonorgestrel, 16α-hydroxy-levonorgestrel, 16β-hydroxy-levonorgestrel nih.gov | Addition of hydroxyl groups to the steroid structure, primarily at the C2 and C16 positions. nih.govnih.gov |
Conjugation Reactions and Phase II Metabolism
Following Phase I reactions, the modified levonorgestrel metabolites undergo Phase II metabolism, which involves conjugation with endogenous molecules. This process further increases their water solubility and facilitates their elimination from the body.
Formation of Glucuronide and Sulfate (B86663) Conjugates
The primary conjugation reactions for levonorgestrel metabolites are glucuronidation and sulfation. wikipedia.orgmedsafe.govt.nzresearchgate.net In the liver, hydroxylated metabolites are conjugated with glucuronic acid by glucuronidase enzymes, forming glucuronide conjugates. medicines.org.ukmedsafe.govt.nzrwandafda.gov.rw Sulfate conjugates are also formed. nih.gov While both types of conjugates are produced, they are found in different proportions in various bodily fluids. nih.gov In plasma, sulfate conjugates are the predominant form of circulating metabolites. nih.govnih.gov Conversely, in urine, levonorgestrel metabolites are primarily excreted as glucuronide conjugates. nih.govmedsafe.govt.nz
Role of Conjugation in Biodisposition
Conjugation plays a crucial role in the biodisposition of levonorgestrel by transforming the lipophilic compound into more hydrophilic derivatives that can be readily excreted. The formation of glucuronide and sulfate conjugates significantly enhances the elimination of levonorgestrel and its metabolites from the body, primarily through urine and feces. medsafe.govt.nz Approximately equal proportions of metabolites are excreted via these two routes. medsafe.govt.nz
In Vitro and Ex Vivo Metabolic Studies
In vitro and ex vivo studies have been instrumental in elucidating the metabolic pathways of levonorgestrel. In vitro studies using human liver microsomes have been crucial in identifying the specific cytochrome P450 enzymes, particularly CYP3A4, involved in its metabolism. nih.gov These studies allow for a controlled environment to investigate the kinetics of enzyme-mediated reactions and the formation of various metabolites.
Ex vivo studies, which may involve the analysis of blood, urine, or tissue samples from individuals who have taken levonorgestrel, provide valuable information about the metabolic profile in a physiological context. For instance, analysis of serum has revealed the presence of both unconjugated levonorgestrel and its conjugated metabolites, with concentrations of the latter increasing over time after administration. who.int These studies have confirmed that the major circulating metabolites are sulfate and glucuronide conjugates. who.int Furthermore, ex vivo studies have been used to investigate the impact of genetic polymorphisms in metabolic enzymes on the pharmacokinetics of levonorgestrel in different individuals. scielo.org.conih.govresearchgate.net
Metabolic Profiling in Tissue Homogenates and Cell Lines
In vitro studies using tissue homogenates, particularly from the liver, have been crucial in elucidating the metabolic pathways of levonorgestrel. The primary site of metabolism is the liver, where it undergoes extensive biotransformation.
Studies on other tissue homogenates have also provided insights. Research using rat hypothalamus and pituitary tissue demonstrated that levonorgestrel is efficiently converted into A-ring reduced derivatives. The major metabolic products identified were 5α-dihydrolevonorgestrel and 3α,5α-tetrahydrolevonorgestrel. drugbank.com This A-ring reduction was found to be dependent on the presence of NADPH. drugbank.com
Table 1: Key Metabolic Pathways and Metabolites of Levonorgestrel in In Vitro Systems
| In Vitro System | Key Enzymes/Pathways | Major Metabolites Identified | Reference |
| Human Liver Microsomes | CYP3A4 (major), CYP2E1, CYP2C19, CYP2C9, Reduction, Conjugation (Glucuronidation) | 2α-hydroxy-LNG, 1β-hydroxy-LNG, 16β-hydroxy-LNG, 3α, 5β-tetrahydrolevonorgestrel | fda.govfda.govmedsafe.govt.nztga.gov.au |
| Rat Hypothalamus & Pituitary Homogenates | A-ring reduction (NADPH-dependent) | 5α-dihydrolevonorgestrel, 3α,5α-tetrahydrolevonorgestrel | drugbank.com |
| Human Jejunal Mucosa | Conjugation (Sulfation) | Ethinylestradiol sulphate (from co-administered ethinylestradiol) | nih.gov |
Note: This table summarizes findings on levonorgestrel, the active metabolite of levonorgestrel acetate (B1210297).
Biotransformation in Specific Organ Systems (e.g., Skin)
The biotransformation of levonorgestrel has been investigated in organ systems other than the liver, such as the skin and the gastrointestinal tract.
An in vitro study examining the biotransformation of levonorgestrel in human skin indicated no significant metabolism of the compound during its penetration through the skin. nih.gov This suggests that when administered transdermally, levonorgestrel may be absorbed into the systemic circulation largely unchanged.
Conversely, studies on human jejunal mucosa have shown some metabolic activity. When incubated with preparations of jejunal tissue, levonorgestrel underwent a low degree of conjugation. nih.gov This indicates that some first-pass metabolism can occur in the gut wall, although it is less extensive compared to other steroids like ethinylestradiol. nih.gov
Environmental Degradation and Biotransformation
The presence of synthetic hormones like levonorgestrel in the environment, primarily through wastewater effluent and agricultural runoff, has prompted studies into its environmental fate and degradation.
Degradation Kinetics in Environmental Matrices (e.g., Soil, Wastewater)
The degradation of levonorgestrel in environmental settings is highly dependent on the specific matrix and conditions. Laboratory microcosm studies have shown that in soil, the degradation of levonorgestrel follows first-order or double-first-order in parallel (DFOP) kinetics. drugbank.comacs.orgacs.org The half-life (DT50) of levonorgestrel in various soils has been reported to range from 4.32 to 15.9 days. acs.orgresearchgate.net
Several factors influence the rate of degradation. The process is significantly faster in non-sterile conditions compared to sterile or flooded conditions, indicating that aerobic microbial activity is the dominant driver of degradation. acs.orgnih.gov Soil characteristics also play a critical role; the degradation endpoints (DT50 and DT90) are positively correlated with the total organic carbon (TOC) content of the soil. acs.orgnih.gov Furthermore, soil water content and temperature are key factors affecting the degradation rate. acs.orgnih.gov In activated sludge from wastewater treatment, the degradation of norgestrel (B7790687) (of which levonorgestrel is the active isomer) was found to have a half-life of 12.5 days. researchgate.net
Table 2: Degradation Half-Lives (DT50) of Levonorgestrel in Environmental Matrices
| Environmental Matrix | Condition | Degradation Half-Life (DT50) | Reference |
| Various Chinese Soils | Laboratory microcosm, aerobic | 4.32 - 11.55 days | acs.org |
| Various Chinese Soils | Laboratory microcosm, aerobic | 6.77 - 15.9 days | researchgate.net |
| Activated Sludge | Laboratory, aerobic | 12.5 days (for Norgestrel) | researchgate.net |
Microbial-Mediated Degradation Pathways
Microbial action is the principal mechanism for the environmental breakdown of levonorgestrel. acs.org The degradation is primarily an aerobic process. acs.orgnih.gov Studies have implicated several groups of bacteria in the degradation of steroid hormones in soil, including Proteobacteria, Firmicutes, and Actinobacteria. researchgate.net Specifically, bacterial strains such as Comamonas testosteroni have been identified as capable of degrading steroid hormones. nih.gov
The primary transformation reactions identified during the microbial degradation of levonorgestrel in soil and activated sludge are hydrogenation and hydroxylation. researchgate.netresearchgate.net Research has identified several transformation products (TPs), although the complete mineralization pathway is complex. For instance, in studies of norgestrel degradation by bacteria from activated sludge, four distinct degradation products were identified. researchgate.net The identification of these metabolites helps in understanding the step-by-step breakdown of the levonorgestrel molecule in the environment.
Advanced Pharmaceutical Research and Formulation Science
Excipient Compatibility and Interaction Studies
The development of stable and effective dosage forms for levonorgestrel (B1675169) acetate (B1210297) necessitates a thorough understanding of its interactions with various pharmaceutical excipients. Preformulation studies are critical in identifying potential physical and chemical incompatibilities that could compromise the stability, bioavailability, and performance of the final product.
Preformulation Assessment of Drug-Excipient Interactions
Preformulation studies for levonorgestrel often involve evaluating its compatibility with a range of excipients commonly used in solid dosage forms. dntb.gov.uaresearchgate.net These assessments are crucial for selecting appropriate inactive ingredients that will not adversely affect the drug's stability over time. jocpr.com Techniques such as thermal analysis (including thermogravimetry/derivative thermogravimetry (TG/DTG) and differential scanning calorimetry (DSC)), Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, and Powder X-ray Diffraction (PXRD) are employed to detect potential interactions between levonorgestrel and excipients. dntb.gov.uaresearchgate.net
Binary mixtures of levonorgestrel with various excipients, typically in a 1:1 mass ratio, are prepared and analyzed. dntb.gov.uaresearchgate.net The results are then compared with the analyses of the pure active pharmaceutical ingredient (API) and the individual excipients to identify any changes that might indicate an interaction. dntb.gov.uaresearchgate.net
Research has shown that levonorgestrel is compatible with several common excipients at ambient temperatures. These include:
Microcrystalline cellulose dntb.gov.ua
Sodium carboxymethyl cellulose dntb.gov.ua
Calcium lactate (B86563) pentahydrate dntb.gov.ua
α-lactose monohydrate dntb.gov.ua
Talc dntb.gov.ua
However, interactions have been observed with other excipients. For instance, chemical interactions between levonorgestrel and both aspartame (B1666099) and magnesium stearate have been noted at both ambient and elevated temperatures. dntb.gov.ua With mannitol, starch, and colloidal silicon dioxide, interactions were observed upon heating, suggesting that manufacturing processes involving high temperatures should be carefully considered when using these excipients. dntb.gov.uaresearchgate.net An interaction with polyvinylpyrrolidone (B124986) (PVP) was also identified as a possibility even at ambient temperatures, warranting caution during formulation development. dntb.gov.ua
| Excipient | Compatibility with Levonorgestrel | Conditions of Observed Interaction | Analytical Techniques Used |
|---|---|---|---|
| Microcrystalline cellulose | Compatible | N/A | Thermal Analysis, ATR-FTIR, PXRD |
| Sodium carboxymethyl cellulose | Compatible | N/A | Thermal Analysis, ATR-FTIR, PXRD |
| Calcium lactate pentahydrate | Compatible | N/A | Thermal Analysis, ATR-FTIR, PXRD |
| α-lactose monohydrate | Compatible | N/A | Thermal Analysis, ATR-FTIR, PXRD |
| Talc | Compatible | N/A | Thermal Analysis, ATR-FTIR, PXRD |
| Aspartame | Incompatible | Ambient and elevated temperatures | Thermal Analysis, ATR-FTIR, PXRD |
| Magnesium stearate | Incompatible | Ambient and elevated temperatures | Thermal Analysis, ATR-FTIR, PXRD |
| Mannitol | Conditionally Incompatible | Upon heating | Thermal Analysis, ATR-FTIR, PXRD |
| Starch | Conditionally Incompatible | Upon heating | Thermal Analysis, ATR-FTIR, PXRD |
| Colloidal silicon dioxide | Conditionally Incompatible | Upon heating | Thermal Analysis, ATR-FTIR, PXRD |
| Polyvinylpyrrolidone (PVP) | Potentially Incompatible | Ambient temperature | Thermal Analysis, ATR-FTIR, PXRD |
Impact of Excipients on Formulation Stability and Performance
The choice of excipients significantly influences the stability and performance of levonorgestrel formulations. jocpr.com In long-acting drug delivery systems, such as intrauterine systems (IUSs), the interaction between levonorgestrel and the polymer matrix is a key factor in the product's performance. For instance, in polydimethylsiloxane (B3030410) (PDMS)-based IUSs, the amount of the excipient (PDMS) has been found to be a non-critical quality parameter in formulation design, as variations of up to 10% in the excipient amount did not lead to significant differences in drug release profiles. nih.gov
The addition of various additives and fillers to the polymer matrix can alter the physical properties of the formulation, which in turn affects drug release. nih.gov Incorporating substances like silica, silicone resins, silicone oil, and polyethylene glycol (PEG) can modify the crystallization kinetics of the crosslinked polymer, its viscosity, and microstructure. nih.gov Interestingly, additives that increase the hydrophobicity of the matrix and hinder PDMS crystallization have been shown to facilitate the dissolution and permeation of the lipophilic levonorgestrel. nih.gov
The microstructure of the formulation, which is influenced by the excipients and the manufacturing process, has a direct correlation with drug release kinetics. mdpi.com For example, in emulsion-based semisolid formulations, the choice of stabilizing agents and the processing parameters are crucial for achieving a product with the desired properties and long-term stability. mdpi.com
Development of Controlled and Sustained Release Systems
The therapeutic application of levonorgestrel has been significantly advanced by the development of controlled and sustained release systems. These formulations are designed to deliver the drug over an extended period, from months to years, at a controlled rate.
Research into Polymeric Matrix Systems for Drug Release
A variety of polymeric matrix systems have been investigated for the controlled release of levonorgestrel. These systems are designed to provide long-term, continuous drug delivery.
Polydimethylsiloxane (PDMS)-based Systems: PDMS is a widely used biocompatible polymer in long-acting levonorgestrel intrauterine systems (IUSs). nih.gov These non-biodegradable systems are designed to release levonorgestrel locally for several years. nih.gov The drug is incorporated into a PDMS reservoir, and its release is controlled by diffusion through the polymer matrix. nih.gov
Injectable In Situ Forming Depot (ISD) Systems: These systems consist of a biodegradable polymer, such as poly(lactide-co-glycolide) (PLGA) or polylactic acid (PLA), dissolved in a biocompatible solvent. researchgate.netnih.gov Upon injection, the solvent dissipates, and the polymer precipitates, forming a solid or semisolid depot that releases the drug over a prolonged period. researchgate.netnih.gov
Silicone Elastomer Vaginal Rings: Both matrix-type and reservoir-type vaginal rings made of silicone elastomer have been developed for the simultaneous and continuous release of levonorgestrel and other active ingredients. nih.gov In matrix-type rings, the drug is uniformly dispersed throughout the polymer, while in reservoir-type rings, a drug-loaded core is encapsulated by a rate-controlling membrane. nih.gov
Chitosan (B1678972) Microspheres in Hydrogel Matrix: A controlled release system has been developed where levonorgestrel is encapsulated in chemically cross-linked chitosan microspheres. researchgate.net These microspheres are then incorporated into a physically cross-linked and annealed polyvinyl alcohol (PVA) hydrogel matrix to further prolong the drug release. researchgate.net
Mechanistic Understanding of Release Kinetics from Advanced Formulations (e.g., Intrauterine Systems, Injectables, Vaginal Systems)
The release of levonorgestrel from advanced formulations is governed by several mechanisms, and understanding these is crucial for designing effective drug delivery systems. The most common release profiles follow zero-order (constant release rate), first-order (exponentially decreasing release rate), or Higuchi (square root of time) kinetics. nih.gov
In PDMS-based IUSs, the release mechanism is primarily based on partition and diffusion. nih.gov Strong correlations have been established between first-order release rate constants and both the drug's solubility and its partition coefficient (Log P). nih.gov The physical properties of the polymer matrix, such as higher crosslinking density and lower crystallinity, have been correlated with faster drug release. mdpi.com
For injectable ISD systems, the release mechanism is complex and can be influenced by factors such as the polymer's inherent viscosity and the drug loading. nih.gov The release kinetics from these systems can be described by various models, and accelerated release studies are often used to predict long-term performance without altering the fundamental release mechanism. researchgate.netnih.gov
In vaginal rings, reservoir-type systems generally provide a more constant release rate over a longer duration compared to matrix-type rings. nih.gov The release from reservoir systems is controlled by the diffusion of the drug through the polymeric membrane, which can be tailored to achieve a desired release profile.
Strategies for Tailoring Drug Release Rates
Several strategies are employed to tailor the release rate of levonorgestrel from controlled-release formulations to meet specific therapeutic needs.
Altering Drug Loading: The concentration of levonorgestrel within the polymeric matrix can significantly impact its release rate. In some systems, such as IUSs with high drug loading, the release rate is inversely proportional to the drug loading. nih.gov
Modifying Polymer Properties: The characteristics of the polymer matrix are a key determinant of the release profile. For PDMS-based systems, the chemical substitution and molecular weight of the polymer are critical attributes influencing in vitro performance. nih.gov Adjusting the crosslinking density and crystallinity of the polymer can also modulate the drug release rate. mdpi.com
Incorporation of Additives and Fillers: The addition of excipients such as silica, silicone resins, and silicone oil to the polymer matrix can alter its microstructure and hydrophobicity, thereby influencing the dissolution and permeation of levonorgestrel. nih.gov
Formulation Design: The design of the delivery system itself is a primary strategy for controlling release. For example, transitioning from a matrix-type to a reservoir-type vaginal ring can result in a more sustained and controlled release profile over a longer period. nih.gov
Accelerated Release Testing: The development of accelerated in vitro release methods is a crucial tool for screening and optimizing formulations. researchgate.netnih.gov By using conditions such as elevated temperature, organic solvents, and changes in pH, researchers can shorten the time required to evaluate long-term release profiles, facilitating the rapid development of new formulations with tailored release rates. researchgate.netnih.gov
| Strategy | Mechanism of Action | Examples of Application | Effect on Release Rate |
|---|---|---|---|
| Altering Drug Loading | Changes the concentration gradient driving diffusion. | Levonorgestrel Intrauterine Systems (IUS) | Inversely proportional at high drug loading. |
| Modifying Polymer Properties | Alters matrix tortuosity, porosity, and drug-polymer interactions. | PDMS-based IUSs | Higher crosslinking and lower crystallinity can increase the rate. |
| Incorporation of Additives | Modifies matrix microstructure, viscosity, and hydrophobicity. | PDMS-based IUSs | Increased hydrophobicity can facilitate dissolution and permeation. |
| Formulation Design | Changes the fundamental release mechanism (e.g., diffusion vs. erosion). | Vaginal Rings (Matrix vs. Reservoir) | Reservoir systems provide more constant, zero-order release. |
| Accelerated Release Testing | Uses stress conditions to predict long-term release profiles. | Injectable In Situ Forming Depots (ISD) | Enables rapid screening and optimization of formulations. |
Manufacturing Process Optimization and Quality Attributes
The manufacturing of drug products containing levonorgestrel acetate necessitates rigorous control over process parameters to ensure consistent quality and performance. Optimization strategies are critical, particularly for low-dose formulations where the uniformity of the active pharmaceutical ingredient (API) is paramount. Key areas of focus include the physical properties of the API, such as particle size, and the control of the blending process to guarantee that each dosage unit contains the correct amount of the drug.
Micronization, a process that reduces the particle size of a solid drug substance to the micron or sub-micron range, is a critical technique for improving the dissolution characteristics of poorly water-soluble compounds like levonorgestrel. globalresearchonline.netresearchgate.net The underlying principle, described by the Noyes-Whitney equation, is that a reduction in particle size leads to an increased effective surface area, which can enhance the dissolution rate. globalresearchonline.net For drugs classified under the Biopharmaceutical Classification System (BCS) as Class II (low solubility, high permeability), such as levonorgestrel, the dissolution rate is often the rate-limiting step for absorption. globalresearchonline.net
Research has demonstrated a significant enhancement in the dissolution rate of levonorgestrel following micronization. globalresearchonline.netresearchgate.net Studies comparing non-micronized levonorgestrel with micronized material have shown a marked improvement in dissolution profiles. For instance, one study found that non-micronized levonorgestrel yielded less than 40% dissolution in the first 30 minutes, whereas formulations developed with micronized levonorgestrel produced a significantly higher rate of dissolution. globalresearchonline.net This enhancement is crucial as it can potentially lead to improved bioavailability of the oral drug product. researchgate.net
The mechanical method of micronization, commonly achieved through techniques like air jet milling, is considered an efficient and cost-effective approach to particle size reduction. globalresearchonline.net The process involves reducing solid drug particles to a size range of 1 to 10 microns. globalresearchonline.netresearchgate.net The resulting material not only dissolves faster but also shows dissolution profiles comparable to commercially available levonorgestrel products, which also utilize micronized API. researchgate.net This suggests that micronization is a standard and necessary step in the manufacturing of rapidly dissolving levonorgestrel formulations. globalresearchonline.net
The impact of particle size extends beyond oral tablets to other drug delivery systems. In silicone-based matrix devices, reducing levonorgestrel particle size from micron to nano-dimensions significantly increased the drug release percentage in formulations with a low drug load (0.25% w/w). researchgate.net This effect is attributed to the increased specific surface area available for dissolution within the polymer matrix. researchgate.net However, unexpected results have been noted in bioavailability studies; a suspension of micronized levonorgestrel showed lower bioavailability compared to a tablet, a phenomenon attributed to potential aggregation of the micronized particles due to environmental static charges, effectively increasing the particle size. fda.gov This highlights that the benefits of micronization depend on maintaining the reduced particle size within the final formulation.
Table 1: Comparative Dissolution of Micronized vs. Non-Micronized Levonorgestrel
| Formulation | Dissolution Medium | Key Finding | Reference |
| Micronized Levonorgestrel | 0.1N HCl with 0.1% Sodium lauryl sulphate | Enhanced dissolution rate compared to non-micronized material. | globalresearchonline.netresearchgate.net |
| Non-Micronized Levonorgestrel | 0.1N HCl with 0.1% Sodium lauryl sulphate | Less than 40% dissolution in the first 30 minutes. | globalresearchonline.net |
| Commercial Levonorgestrel Products | 0.1N HCl with 0.1% Sodium lauryl sulphate | Dissolved similarly to micronized Levonorgestrel and significantly higher than non-micronized. | researchgate.net |
Ensuring blend and content uniformity is a critical challenge in the manufacture of low-dose solid dosage forms, where the active pharmaceutical ingredient constitutes a very small fraction of the total tablet weight. nih.govnih.gov Inadequate mixing or segregation of powders during processing can lead to significant dose variations, compromising the safety and efficacy of the product. nih.gov Therefore, robust control strategies are essential throughout the manufacturing process.
A primary strategy involves the careful characterization and optimization of the physical properties of the API and excipients to minimize segregation potential. For low-dose drugs, dry granulation techniques like roller compaction are often employed to create granules with improved flow and compression properties, and to distribute the API more uniformly. nih.gov However, the roller compaction process itself must be meticulously controlled. Parameters such as roll force (RF), roll gap width (GW), granulating sieve size (SS), and granulator speed (GS) have a significant impact on granule properties and the distribution of the active drug within different particle size fractions. nih.gov Design of Experiments (DoE) is a powerful tool used to systematically investigate these parameters and identify an optimal operating space that minimizes potency variability across granule particle sizes. nih.gov For example, an investigation into a low-dose formulation found that higher roll force during dry granulation produced better sieve cut uniformity and tablets with improved content uniformity. nih.gov
Process Analytical Technology (PAT) offers advanced control strategies for real-time monitoring of blend uniformity. Near-infrared (NIR) spectroscopy is a widely used PAT tool that can be implemented online or in-line to monitor the blending process. researchgate.net By collecting spectra from different locations within the blender over time, it is possible to determine the point at which the blend reaches a state of homogeneity. researchgate.net This real-time data allows for dynamic control of the blending process, ensuring uniformity before proceeding to subsequent manufacturing steps and reducing reliance on traditional, off-line testing of finished dosage units. researchgate.net
For complex drug-device combination products, such as levonorgestrel-releasing intrauterine systems (IUS), manufacturing control is equally critical. nih.govnih.gov In these systems, the drug is dispersed within a polymer matrix, and process variables like mixing speed, mixing time, and curing temperature and time significantly influence drug content uniformity within the polymer reservoir. nih.gov A twin-syringe method with customized molds has been developed to manufacture these devices reproducibly. nih.gov Screening different mold materials and optimizing curing conditions are necessary to produce reservoirs with good quality characteristics, including targeted drug loading and excellent drug content uniformity within the polydimethylsiloxane (PDMS) matrix. nih.govnih.gov This ensures that each device will perform as expected over its intended long-acting duration. nih.gov
Table 2: Key Process Parameters and Their Impact on Uniformity in Low-Dose Formulations
| Manufacturing Process | Key Control Parameter | Impact on Quality Attribute | Control Strategy | Reference |
| Roller Compaction | Roll Force, Gap Width, Sieve Size | Influences granule particle size and potency distribution. | Optimization using Design of Experiments (DoE) to minimize segregation potential. | nih.gov |
| Powder Blending | Blending Time, Blender Speed | Determines the homogeneity of the API within the excipient matrix. | Real-time monitoring using Process Analytical Technology (PAT) like NIR spectroscopy. | researchgate.net |
| IUS Reservoir Fabrication | Mixing Speed, Curing Temperature/Time | Affects drug content uniformity within the polymer matrix. | Screening of process variables and mold materials to ensure reproducible quality. | nih.govnih.gov |
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of levonorgestrel (B1675169) acetate (B1210297), allowing for the separation of the active ingredient from impurities and related substances.
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of levonorgestrel and for the determination of any related substances. researchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for this purpose. researchgate.netnih.gov These methods demonstrate high specificity, accuracy, and precision, making them suitable for routine quality control. researchgate.netnih.gov
A typical RP-HPLC method might utilize a C18 or C8 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a phosphate (B84403) buffer. researchgate.netnih.govresearchgate.net Detection is often carried out using a UV detector at a wavelength of around 241-242 nm or 260 nm. researchgate.netnih.govijpscr.info The retention time for levonorgestrel under specific conditions can be around 8.5 minutes or as short as 4.5 minutes, with a total run time that can be as brief as 8-15 minutes. researchgate.netnih.gov
The validation of these HPLC methods is performed in accordance with International Conference on Harmonisation (ICH) guidelines, ensuring parameters like linearity, precision, accuracy, and specificity are within acceptable limits. researchgate.net For instance, a validated method demonstrated linearity over a concentration range of 2.6–15.6 μg/ml with a correlation coefficient (r) of 0.9999. nih.gov The precision is often confirmed by ensuring the relative standard deviation (RSD) is less than 2%. nih.gov Such methods have proven effective in quantifying levonorgestrel from complex matrices like silicone-based intrauterine devices, with drug recovery rates between 99.78% and 100.0%. nih.gov
Table 1: Example HPLC Method Parameters for Levonorgestrel Analysis
| Parameter | Condition |
| Column | Luna C18 (150 x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile and water (50:50, v/v) nih.gov |
| Flow Rate | 1.0 ml/min nih.gov |
| Detection Wavelength | 241 nm nih.gov |
| Injection Volume | 20 µl nih.gov |
| Retention Time | ~8.5 min nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile metabolites of levonorgestrel. nih.govmdpi.com This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of various metabolic products. mdpi.com
In studies investigating the metabolism of levonorgestrel, GC-MS has been instrumental in characterizing the structure of metabolites found in biological fluids. nih.gov For instance, after administration in rats, biliary metabolites were isolated and identified. nih.gov The analysis often involves derivatization of the metabolites to increase their volatility and improve their chromatographic behavior. nih.gov The structural assignment of these metabolites is then confirmed through the interpretation of their mass spectra and comparison with authentic reference samples. nih.gov
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for the definitive identification and structural analysis of levonorgestrel acetate and its related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of levonorgestrel and its metabolites. researchgate.netnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H NMR and ¹³C NMR, are employed to determine the precise molecular structure and stereochemistry of the compound and its impurities. researchgate.net
NMR analysis is crucial for confirming the identity of synthesized reference standards of levonorgestrel-related substances. researchgate.net It has also been used to elucidate the structures of metabolites, such as hydroxylated derivatives, by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule. nih.govresearchgate.net For example, the structure of biliary metabolites of levonorgestrel in rats were confirmed using NMR analysis. nih.gov Advanced NMR techniques like NOESY can provide information about the spatial proximity of atoms, which is critical for determining stereochemistry. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and analyzing the fragmentation patterns of this compound and its related compounds. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight data, which aids in confirming the elemental composition of a molecule.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly sensitive and selective method for quantifying levonorgestrel in various matrices, including human plasma. silae.itnih.govomicsonline.org In these methods, the precursor ion (the protonated molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored for quantification. nih.govomicsonline.org For levonorgestrel, common precursor-to-product ion transitions monitored are m/z 313.16 → 245.10 and m/z 313.10 → 108.89. silae.itnih.gov These methods can achieve very low limits of quantification, often in the picogram per milliliter (pg/mL) range. nih.govomicsonline.org
Table 2: Mass Spectrometric Parameters for Levonorgestrel Analysis
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 313.16 | nih.gov |
| Product Ion (m/z) | 245.10 | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |
UV-Visible Spectrophotometry for Assay Development
UV-Visible spectrophotometry is a simple, cost-effective, and readily available technique that can be used for the quantitative analysis of this compound in bulk drug and pharmaceutical formulations. humanjournals.com The method is based on the principle that the drug absorbs UV radiation at a specific wavelength.
For levonorgestrel, the maximum absorbance (λmax) is typically observed around 240-242 nm in solvents like methanol (B129727) or distilled water. humanjournals.compharmacophorejournal.com A standard calibration curve is prepared by measuring the absorbance of solutions with known concentrations of the drug. pharmacophorejournal.com This allows for the determination of the concentration of levonorgestrel in unknown samples by measuring their absorbance and interpolating from the calibration curve. pharmacophorejournal.com
Validation of UV-spectrophotometric methods includes assessing linearity, accuracy, precision, and specificity. humanjournals.com A validated method for levonorgestrel showed linearity in the concentration range of 15-75 µg/ml, with a high percentage of recovery (99.93-100.08%). humanjournals.com The limit of detection (LOD) and limit of quantification (LOQ) for a specific method were found to be 0.0707 µg/ml and 0.2142 µg/ml, respectively. humanjournals.com
In Vitro Assay Development for Biological Activity Assessment
The biological activity of this compound is primarily assessed through in vitro assays that evaluate its interaction with steroid hormone receptors and its subsequent ability to modulate gene expression. These assays are fundamental in characterizing the compound's potency and receptor selectivity.
Receptor Binding Assays for Affinity Determination
Receptor binding assays are crucial for determining the affinity of this compound for various steroid receptors, particularly the progesterone (B1679170) receptor (PR). These competitive binding experiments measure how effectively the compound displaces a radiolabeled ligand from the receptor, allowing for the calculation of its relative binding affinity (RBA).
Research has shown that this compound exhibits a high binding affinity for the progesterone receptor. In studies using cytosol from human myometrial tissue and the synthetic progestin R5020 as the reference compound, Levonorgestrel-17-acetate demonstrated a relative binding affinity of 110%, a level comparable to that of levonorgestrel itself. nih.gov Another analysis reported the relative binding affinity of this compound for the progesterone receptor to be 135% compared to the reference progestin promegestone. wikipedia.org
The affinity of the closely related parent compound, levonorgestrel, has been more extensively studied across a panel of steroid receptors. These studies provide context for the potential cross-reactivity of its acetate ester. For instance, levonorgestrel shows high affinity for the androgen receptor (AR) but minimal affinity for estrogen, glucocorticoid, and mineralocorticoid receptors. rndsystems.comglowm.com Levonorgestrel also demonstrates a significant affinity for sex hormone-binding globulin (SHBG), which can influence its bioavailability. wikipedia.orgglowm.com
The table below summarizes the relative binding affinities for this compound and its parent compound, Levonorgestrel, from competitive binding assays.
Table 1: Relative Binding Affinity (RBA) of this compound and Levonorgestrel for Steroid Receptors
| Compound | Receptor | Relative Binding Affinity (%) | Reference Compound | Source |
|---|---|---|---|---|
| This compound | Progesterone Receptor | 110 | R5020 | nih.gov |
| This compound | Progesterone Receptor | 135 | Promegestone | wikipedia.org |
| Levonorgestrel | Progesterone Receptor | 323 | - | rndsystems.com |
| Levonorgestrel | Androgen Receptor | 58 | - | rndsystems.com |
| Levonorgestrel | Mineralocorticoid Receptor | 17 | - | rndsystems.com |
| Levonorgestrel | Glucocorticoid Receptor | 7.5 | - | rndsystems.com |
Cell-Based Transactivation Assays for Functional Potency
Cell-based transactivation assays are employed to measure the functional consequences of receptor binding. These assays assess the ability of a compound to act as an agonist or antagonist, thereby inducing or blocking receptor-mediated gene transcription. Typically, these experiments involve cells (such as COS-1 or HEK293) that are transfected with a specific steroid receptor and a reporter gene construct linked to a hormone-responsive element. nih.gov The resulting activation or inhibition of the reporter gene provides a measure of the compound's functional potency (e.g., EC₅₀ - half-maximal effective concentration).
While specific transactivation data for this compound is limited in the reviewed literature, extensive research on its parent compound, levonorgestrel, provides significant insights into its likely functional profile. Studies have consistently demonstrated that levonorgestrel is a potent agonist of the progesterone receptor. researchgate.net In one study, levonorgestrel was identified as the most potent progestin tested, with an exceptionally low half-maximal effective concentration (ED₅₀) of 0.016 x 10⁻¹¹ M in a transactivation assay. researchgate.net
Furthermore, these assays have revealed the cross-reactivity of levonorgestrel. It displays significant agonist activity at the androgen receptor (AR), with efficacy and potency similar to the natural androgen dihydrotestosterone (B1667394) (DHT). nih.gov Levonorgestrel has also been shown to be an agonist for the estrogen receptor α (ERα). nih.gov This androgenic activity is a key characteristic identified through transactivation studies. nih.gov
The table below presents findings from cell-based transactivation assays for the parent compound, levonorgestrel.
Table 2: Functional Potency of Levonorgestrel in Cell-Based Transactivation Assays
| Compound | Target Receptor | Cell Line | Assay Type | Finding | Source |
|---|---|---|---|---|---|
| Levonorgestrel | Progesterone Receptor | - | Transactivation | Most potent progestin tested (ED₅₀: 0.016 x 10⁻¹¹ M) | researchgate.net |
| Levonorgestrel | Androgen Receptor (AR) | COS-1 | Transactivation (Agonist) | Similar agonist efficacy and potency to DHT | nih.gov |
Pharmacological Interactions and Modulation
Enzyme-Mediated Drug-Drug Interactions
The metabolism of levonorgestrel (B1675169) is a critical determinant of its systemic exposure and, consequently, its efficacy. The primary enzymes involved in its clearance are from the cytochrome P450 family, making it susceptible to interactions with other drugs that induce or inhibit these enzymes. nih.gov
Mechanisms of Cytochrome P450 Induction and Inhibition
Levonorgestrel is metabolized in the liver, primarily through the action of the cytochrome P450 3A4 (CYP3A4) isoenzyme. nih.govnih.gov Drugs that induce or inhibit CYP3A4 can significantly alter the plasma concentrations of levonorgestrel, potentially leading to reduced efficacy or other altered effects. nih.govwww.gov.uk
CYP3A4 Induction: Enzyme inducers are substances that increase the metabolic activity of CYP enzymes. www.gov.uk When co-administered with levonorgestrel, CYP3A4 inducers accelerate its metabolism, leading to lower plasma concentrations and reduced systemic exposure. nih.govwww.gov.uk This interaction is of particular clinical significance as it can compromise the contraceptive efficacy of levonorgestrel-containing products. nih.gov For example, concomitant use of the antiretroviral efavirenz, a known CYP3A4 inducer, has been shown to reduce the area under the curve (AUC) of levonorgestrel by approximately 50%. www.gov.uk The inducing effect of these drugs can persist for up to four weeks after their discontinuation. www.gov.uk
CYP3A4 Inhibition: Conversely, enzyme inhibitors decrease the metabolic activity of CYP enzymes. Strong inhibitors of CYP3A4 can decrease the clearance of levonorgestrel, resulting in increased plasma concentrations. nih.gov For instance, co-administration of itraconazole (B105839), a strong CYP3A4 inhibitor, has been predicted to increase levonorgestrel exposure by about 1.5-fold. nih.gov While this interaction is less likely to cause contraceptive failure, it may alter the side effect profile.
The following table summarizes the effects of various CYP3A4 modulators on levonorgestrel pharmacokinetics.
| Interacting Drug | Mechanism | Effect on Levonorgestrel |
| Inducers | ||
| Carbamazepine | CYP3A4 Induction | Decreased plasma concentration www.gov.ukwikipedia.orgnih.gov |
| Phenytoin | CYP3A4 Induction | Decreased plasma concentration www.gov.ukwikipedia.org |
| Rifampicin (B610482) | CYP3A4 Induction | Decreased plasma concentration nih.govwikipedia.orgnih.gov |
| Efavirenz | CYP3A4 Induction | Decreased plasma concentration nih.govnih.govwww.gov.uk |
| St. John's Wort | CYP3A4 Induction | Decreased plasma concentration wikipedia.orgnih.gov |
| Bosentan | CYP3A4 Induction | Decreased plasma concentration wikipedia.orgnih.gov |
| Topiramate | CYP3A4 Induction | Decreased plasma concentration wikipedia.orgnih.gov |
| Inhibitors | ||
| Itraconazole | CYP3A4 Inhibition | Increased plasma concentration nih.gov |
| Clarithromycin | CYP3A4 Inhibition | Increased plasma concentration nih.gov |
| Atazanavir | CYP3A4 Inhibition | Increased plasma concentration nih.gov |
| Voriconazole | CYP3A4 Inhibition | Increased plasma concentration nih.gov |
Predictive Modeling of Pharmacokinetic Interactions
Physiologically based pharmacokinetic (PBPK) modeling is a valuable tool for quantitatively assessing and predicting the impact of drug-drug interactions on levonorgestrel. nih.gov These models integrate data on the drug's physicochemical properties, absorption, distribution, metabolism, and elimination to simulate its concentration-time profile in the body under various conditions. nih.govresearchgate.net
PBPK models for levonorgestrel have been developed and verified using clinical data from studies involving co-administration with known CYP3A4 inducers like rifampicin and efavirenz. nih.gov These models have successfully captured the observed decrease in levonorgestrel exposure. For example, simulations predicted an approximate two-fold decrease in both total and free levonorgestrel exposure when administered with the strong inducer rifampin. nih.gov
Furthermore, these models can be applied to predict the effects of CYP3A4 inhibitors. Simulations suggest that strong inhibitors like itraconazole can increase total and unbound levonorgestrel exposure by approximately 1.5-fold. nih.gov PBPK modeling can also be used to explore scenarios that are difficult to study clinically, such as the impact of these interactions in specific populations, like individuals with obesity. nih.govmdpi.com Such predictive models are instrumental in informing dosing recommendations and managing potential drug interactions. nih.govresearchgate.net
Target-Mediated Pharmacodynamic Interactions
Pharmacodynamic interactions occur at the level of the drug's target receptors. For levonorgestrel, these interactions primarily involve the progesterone (B1679170) receptor (PR) and, to a lesser extent, other steroid receptors.
Synergistic and Antagonistic Effects at Receptor Level
Levonorgestrel exerts its primary effects by binding to and activating the progesterone receptor. drugbank.com However, its interaction with other substances at the receptor level can lead to synergistic or antagonistic outcomes.
A study investigating the effects of progesterone and the antiprogestin mifepristone (B1683876) on endometrial cancer cells found a surprising synergistic effect. iiarjournals.org Instead of mifepristone antagonizing the effects of progesterone, the combination of high concentrations of both substances resulted in a reinforced reduction in cell density. iiarjournals.org This suggests that at high concentrations, their signaling may involve extranuclear pathways. iiarjournals.org
In the context of neuroprotection, studies have shown that levonorgestrel can promote the proliferation of neural progenitor cells. nih.gov When combined with estradiol (B170435), both levonorgestrel and medroxyprogesterone (B1676146) acetate (B1210297) increased cell proliferation; however, they also increased apoptosis, indicating a complex interaction. nih.gov Notably, there was no synergistic effect observed when progesterone and estradiol were combined, highlighting the unique interaction profiles of different progestins. nih.gov
Comparative Pharmacodynamic Profiles with Other Progestogens
Levonorgestrel is one of many synthetic progestogens, each possessing a unique profile of hormonal activities based on its affinity for various steroid receptors. kup.atoup.com These differences in receptor binding influence their therapeutic effects and side effect profiles. glowm.com
Levonorgestrel is a derivative of 19-nortestosterone and is known for its relatively high affinity for both the progesterone receptor and the androgen receptor (AR). glowm.com Its binding affinity for the progesterone receptor is about three times greater than that of natural progesterone. glowm.com
Compared to other progestogens, levonorgestrel has one of the highest androgenic activities. wikipedia.org This is due to its significant binding to the androgen receptor. glowm.com Progestogens like desogestrel (B1670305) (in its active form, 3-ketodesogestrel) and gestodene (B1671452) also bind to the androgen receptor, but their relative affinities differ. glowm.com In contrast, other progestogens, such as drospirenone, exhibit anti-androgenic activity. kup.at
The following table provides a comparative overview of the relative binding affinities of levonorgestrel and other selected progestogens to various steroid receptors.
| Progestogen | Progesterone Receptor (PR) | Androgen Receptor (AR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| Levonorgestrel | High | Moderate | Low | Low |
| Norethindrone (B1679910) | Moderate | Low | Low | Low |
| Medroxyprogesterone Acetate | High | Low | Moderate | Low |
| Drospirenone | High | None (Antagonistic) | Low | High (Antagonistic) |
| Desogestrel (3-keto-desogestrel) | Very High | Moderate | Low | Low |
| Gestodene | Very High | Moderate | Low | Low |
Note: This table represents a qualitative summary of relative binding affinities compiled from various pharmacological sources. kup.atoup.comglowm.com
The distinct receptor binding profile of levonorgestrel underpins its specific clinical applications and distinguishes it from other synthetic progestogens. researchgate.nethormonebalance.orgwikipedia.org
Preclinical Research Models and in Vitro Systems
In Vitro Cell Culture Models for Receptor Activity and Cellular Response
In vitro cell culture models are fundamental in elucidating the molecular mechanisms of levonorgestrel (B1675169), a synthetic progestin. These systems allow for controlled investigations into its receptor binding and subsequent cellular effects.
Mammalian Cell Lines for Progesterone (B1679170) and Androgen Receptor Studies
Levonorgestrel's biological activity is primarily mediated through its interaction with steroid hormone receptors. drugbank.comresearchgate.net Its chemical structure dictates its binding affinity for progesterone (PR) and androgen receptors (AR), which in turn influences its clinical profile. drugbank.com
Studies utilizing various mammalian cell lines have been instrumental in characterizing these interactions. For instance, research has shown that levonorgestrel binds to both PR and AR. researchgate.netresearchgate.net Comparative analyses have revealed that levonorgestrel can exhibit potent agonist activity at the AR, similar to dihydrotestosterone (B1667394). researchgate.net In contrast, its binding to the estrogen receptor alpha (ERα) is also noted, though its primary actions are progestogenic and androgenic. researchgate.net
The T47D breast cancer cell line, which has high expression of the progesterone receptor, has been a valuable model. nih.govdiva-portal.org In these cells, levonorgestrel has been shown to regulate the expression of 17β-hydroxysteroid dehydrogenase (17βHSD) enzymes, which are involved in steroid metabolism. nih.gov This effect was blocked by the progesterone receptor inhibitor mifepristone (B1683876), confirming the PR-mediated pathway. nih.gov While similar, less pronounced effects were observed in MCF7 and ZR75-1 breast cancer cell lines, highlighting cell-line specific responses. nih.gov The differential effects in cell lines with varying receptor profiles, such as the use of steroid-receptor-deficient COS-1 cells, further underscore the complex interplay of different steroid receptors in mediating the effects of levonorgestrel. researchgate.net
Table 1: Receptor Binding and Activity of Levonorgestrel in Mammalian Cell Lines
| Cell Line | Receptor Studied | Key Findings | Reference |
| T47D | Progesterone Receptor (PR) | Levonorgestrel regulates 17βHSD enzyme expression via PR. | nih.gov |
| MCF7 | Progesterone Receptor (PR) | Less prominent regulation of 17βHSD expression compared to T47D. | nih.gov |
| ZR75-1 | Progesterone Receptor (PR) | Less prominent regulation of 17βHSD expression compared to T47D. | nih.gov |
| COS-1 (transiently expressing hAR) | Androgen Receptor (AR) | Levonorgestrel shows similar affinity to dihydrotestosterone for AR. | researchgate.net |
| General Mammalian Cells | PR, AR, ERα | Binds to PR and AR; also binds to ERα. | researchgate.net |
Cancer Cell Lines for Antiproliferative Investigations (e.g., Endometrial Cancer Cells)
The antiproliferative effects of levonorgestrel have been a key area of investigation, particularly in the context of endometrial cancer. Endometrial cancer is the most common gynecological malignancy, and progestin therapy is a treatment option. nih.gov
Studies using endometrial cancer cell lines, such as Ishikawa and HEC-88nu, have been crucial in understanding the antiproliferative mechanisms of levonorgestrel. iiarjournals.orgtandfonline.com The Ishikawa cell line, which expresses both estrogen and progesterone receptors, has been used to demonstrate the dose-dependent reduction in cell density by levonorgestrel. iiarjournals.orgtandfonline.com In a comparative study, levonorgestrel showed a higher potency in reducing Ishikawa cell density compared to medroxyprogesterone (B1676146) acetate (B1210297) and progesterone. iiarjournals.org
Furthermore, research on human endometrial stromal cells (HESCs) and glandular cells (HEGCs) has shown that levonorgestrel can inhibit cell proliferation and promote apoptosis in a time-dependent manner. nih.gov This effect is associated with an increase in gap junctional intercellular communication (GJIC), mediated by the upregulation and nuclear translocation of connexin 43 (Cx43). nih.gov
The development of levonorgestrel-resistant endometrial cancer cell lines, such as MFE296R and MFE319R, has been a significant advancement for studying treatment failure. nih.govresearchgate.net Research on these resistant cell lines has revealed potential mechanisms of resistance, including alterations in cell adhesion and migration, and changes in the expression of genes like KLF4 and SATB2. nih.govresearchgate.net
Table 2: Antiproliferative Effects of Levonorgestrel in Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings | Reference |
| Ishikawa | Endometrial Cancer | Levonorgestrel reduces cell density with high potency. | iiarjournals.org |
| HESCs and HEGCs | Endometrial Cells | Inhibits proliferation, promotes apoptosis, and enhances GJIC. | nih.gov |
| MFE296R and MFE319R | Endometrial Cancer (Resistant) | Show altered adhesion, migration, and gene expression (KLF4, SATB2). | nih.govresearchgate.net |
| MCF-7 | Breast Cancer (ER+) | Levonorgestrel exhibits a dose-dependent decrease in cell viability. | farmaciajournal.com |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Levonorgestrel shows a dose-dependent decrease in cell viability. | farmaciajournal.com |
In Vivo Animal Models for Biological Activity
Animal models are indispensable for studying the systemic effects of levonorgestrel, providing insights that are not achievable through in vitro studies alone.
Rodent Models for Estrous Cycle Modulation
Rodent models, particularly rats and mice, are frequently used to investigate the impact of levonorgestrel on the estrous cycle, the counterpart to the human menstrual cycle. researchgate.net Administration of levonorgestrel, often in combination with ethinyl estradiol (B170435), to female rodents has been shown to suppress the hypothalamic-pituitary-gonadal (HPG) axis, leading to reduced levels of gonadotropin and ovarian hormones. researchgate.net This suppression disrupts the normal estrous cycle. biorxiv.org
Studies have demonstrated that daily oral administration of levonorgestrel and ethinyl estradiol to mice can lead to a disruption of regular estrous cycling. biorxiv.orgresearchgate.net Similarly, subcutaneous delivery of levonorgestrel and ethinyl estradiol in rats has been shown to suppress ovulation and modulate the cycle. nih.gov The effects on the estrous cycle are a key indicator of the contraceptive efficacy of levonorgestrel. biorxiv.org A mouse model using human endometrial tissue xenografts in SCID mice has also been developed to study the direct effects of levonorgestrel on the endometrium, mimicking the changes seen in women using levonorgestrel-releasing intrauterine systems. nih.govoup.com
Assessment of Anti-Ovulatory Activity in Murine Models
The primary mechanism of action for levonorgestrel as a contraceptive is the inhibition of ovulation. hres.cawikipedia.org Murine models are critical for assessing this anti-ovulatory activity. Studies in rats have shown that levonorgestrel, when administered orally on the day of proestrus, exhibits dose-dependent anti-ovulatory effects. nih.gov It has been demonstrated to be a potent inhibitor of ovulation in this model. nih.gov
Research in various animal models, including rabbits, rats, and mice, has established the qualitative and quantitative parameters for the reproductive pharmacology of levonorgestrel, confirming its ability to inhibit ovulation and gonadotropin secretion. hres.ca These models are essential for preclinical evaluation of the contraceptive efficacy of different levonorgestrel formulations. hres.ca
Mechanistic Studies in Ex Vivo Tissue Preparations
Ex vivo tissue preparations provide a bridge between in vitro cell culture and in vivo animal models, allowing for the study of levonorgestrel's effects on intact tissue in a controlled laboratory setting. A study utilizing an ex vivo human skin homogenate medium was developed to investigate the dermal release characteristics of levonorgestrel from an intradermal implant. nih.gov This model allows for the assessment of drug release in a biologically relevant medium. nih.gov
Another significant ex vivo model involves the use of human endometrial tissue explants. nih.gov In a study that developed a mouse model with subcutaneously grafted human proliferative endometrium, the effects of levonorgestrel on the tissue were analyzed. nih.gov This ex vivo analysis of the grafts revealed morphological and immunohistochemical changes similar to those observed in the endometrium of women treated with local levonorgestrel, including decreased expression of progesterone and estrogen receptors. nih.govoup.com Such models are invaluable for investigating the direct mechanisms of action of levonorgestrel on target tissues and for studying phenomena like breakthrough bleeding. nih.gov
Q & A
Q. What experimental designs are commonly used to compare the efficacy of levonorgestrel acetate (LNG) with other emergency contraception agents like ulipristal acetate (UPA)?
Methodological Answer: Randomized controlled trials (RCTs) are the gold standard for comparing contraceptive efficacy. For example, pooled data from three RCTs analyzed by Brache et al. (2013) demonstrated LNG's ovulation inhibition efficacy relative to UPA. Key parameters include timing of post-coital administration (e.g., 24–120 hours), ovulation status at intake (confirmed via ultrasound and hormonal assays), and pregnancy rates calculated via logistic regression .
Q. How is this compound quantified in biological samples for pharmacokinetic studies?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. A validated protocol involves extracting LNG from plasma using ethyl acetate or hexane-ethyl acetate, followed by separation on a Hypersil BDS C18 column with electrospray ionization. Detection limits as low as 0.25 ng/mL ensure high sensitivity, critical for bioequivalence studies and dose-response analyses .
Q. What is the mechanism by which LNG prevents ovulation in emergency contraception?
Methodological Answer: LNG primarily delays or inhibits the luteinizing hormone (LH) surge, preventing follicular rupture. This is assessed via daily transvaginal ultrasonography and serum progesterone measurements. Studies like Massai et al. (2007) also explore adjuvant therapies (e.g., COX-2 inhibitors) to enhance anovulatory effects .
Advanced Research Questions
Q. How do progesterone receptor isoforms (PRA/PRB) in endometrial tissue modulate LNG’s therapeutic effects in treating hyperplasia?
Methodological Answer: Immunohistochemistry and qPCR are used to quantify receptor expression in endometrial biopsies before and after LNG-IUD insertion. Studies show LNG downregulates ER-α and PRB, reducing estrogen-driven proliferation. Comparative designs (e.g., LNG-IUD vs. oral progestins) control for confounding factors like BMI and baseline hormone levels .
Q. What statistical methods resolve contradictions in BMI-dependent efficacy data for LNG-based emergency contraception?
Methodological Answer: Meta-regression models adjust for BMI as a continuous variable. For instance, Cleland et al. (2012) stratified pregnancy rates by BMI categories (e.g., <25 vs. ≥25 kg/m²) and applied mixed-effects models to account for heterogeneity across trials. Sensitivity analyses exclude outliers to validate robustness .
Q. How can high-resolution effect-directed analysis (EDA) identify LNG’s environmental presence in wastewater?
Methodological Answer: EDA combines fractionation of water samples with bioassays (e.g., anti-androgenic activity screens) and LC-HRMS. LNG is detected via retention time matching and confirmed with reference standards. Houtman et al. (2021) used this approach to trace LNG in Dutch wastewater despite concentrations below standard detection limits .
Q. What pharmacodynamic interactions occur when LNG is co-administered with CYP3A4 inducers/inhibitors?
Methodological Answer: Cross-over trials measure LNG serum levels before and after co-administration with drugs like rifampicin (inducer) or ketoconazole (inhibitor). Pharmacokinetic parameters (AUC, Cmax) are analyzed via non-compartmental modeling. Glasier et al. (2010) used this design to assess UPA-LNG interactions in emergency contraception .
Data Synthesis and Contradiction Management
Q. How do researchers reconcile conflicting findings on LNG’s efficacy beyond 72 hours post-intercourse?
Methodological Answer: Stratified analysis by time intervals (e.g., 0–24h, 24–72h, 72–120h) with pooled odds ratios (ORs) clarifies temporal efficacy trends. Piaggio et al. (2011) used this approach, revealing declining ORs for LNG beyond 72 hours, necessitating UPA for later intervals .
Q. What molecular techniques validate LNG’s receptor-specific activity in vitro?
Methodological Answer: Reporter gene assays (e.g., PR/ER luciferase systems) quantify ligand-receptor binding. Competitive binding assays with radiolabeled progesterone further characterize LNG’s affinity. Sauer et al. (2018) applied these to differentiate LNG’s progestogenic vs. anti-androgenic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
